(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
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Overview
Description
(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: is a complex organic compound characterized by its unique trifluoromethyl group attached to an octahydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is:
Starting Material: The synthesis often begins with a substituted indole derivative.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base.
Hydrogenation: The indole ring is then hydrogenated under high pressure using a catalyst like palladium on carbon (Pd/C) to form the octahydroindole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biochemical Probes: Utilized in studying biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Therapeutic Agents: Potential use in developing new therapeutic agents due to its bioactive properties.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
(2S,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: Similar structure but lacks the trifluoromethyl group.
(2S,3As,7aS)-2-(chloromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
Trifluoromethyl Group:
Stability: The compound’s stability under various conditions makes it suitable for diverse applications in research and industry.
This detailed overview highlights the significance of (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole in various scientific and industrial fields
Properties
IUPAC Name |
(2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h6-8,13H,1-5H2/t6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHMYBOXCSCDE-FXQIFTODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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